![molecular formula C20H27NOSi B13385214 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13385214.png)
2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine is a chemical compound with the molecular formula C20H27NOSi and a molecular weight of 325.53 g/mol . It is known for its applications in organic synthesis, particularly as a catalyst in various chemical reactions. The compound is characterized by its pyrrolidine ring, which is substituted with a diphenyl(trimethylsilyloxy)methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine typically involves the following steps :
Initial Reaction: 2-pyrrolidinemethanol is reacted with a diphenylmethanol derivative in the presence of a base to form a diphenylpyrrolidinemethanol complex.
Silylation: The resulting complex is then treated with trimethylchlorosilane (TMSCl) under basic conditions to introduce the trimethylsilyl group.
Purification: The final product is purified through standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halides or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine has several scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis, particularly in enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine involves its role as a catalyst in various chemical reactions . The compound facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine include[5][5]:
- (S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine
- ®-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and its effectiveness as a catalyst in enantioselective reactions. Its ability to facilitate the formation of chiral products with high selectivity makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
[diphenyl(pyrrolidin-2-yl)methoxy]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHWMSTWSSNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
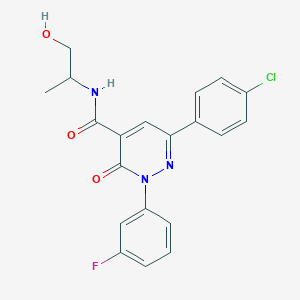


![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
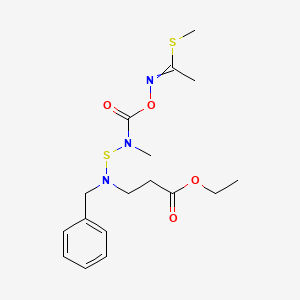
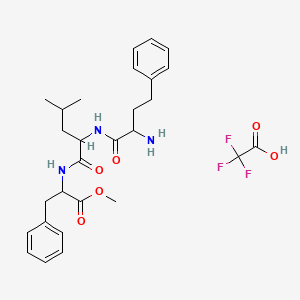
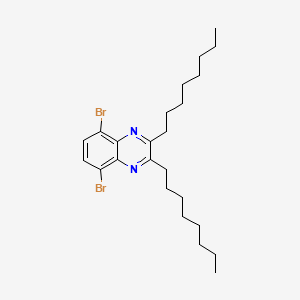

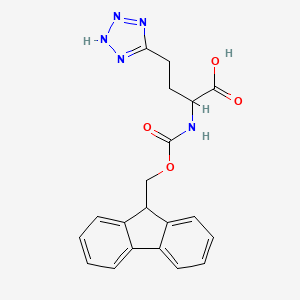

![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)
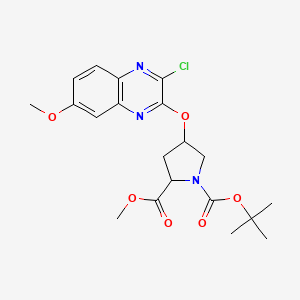
![3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide](/img/structure/B13385199.png)
![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
